Cerous chloride heptahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

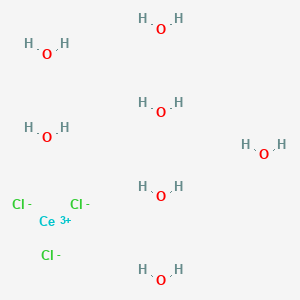

Cerium chloride heptahydrate (CeCl3·7H2O) is a white, crystalline solid compound composed of cerium, chlorine, and water molecules. It has been used in a variety of scientific applications, including catalytic reactions, synthesis of organic compounds, and dye-sensitized solar cells. It is also used in laboratory experiments to study the effects of cerium ions on biochemical and physiological processes. In

Scientific Research Applications

Complex Formation : Cerous chloride forms complexes with various hydrochlorides, such as pyridinium chloride and piperidinium chloride, which are characterized by their solvation properties (Moosath & Chandy, 1960).

Preparation of Cerous Carbonate Compounds : It is used in synthesizing chloride-containing cerous carbonate compounds, which have potential applications in heat cycles for water splitting (Peterson & Onstott, 1979).

Corrosion Inhibition : Cerous chloride acts as a corrosion inhibitor for zinc and zinc-coated steel, forming a protective cerium-rich oxide film (Hinton & Wilson, 1989).

Electrochemical Applications : In electrochemical processes, cerous ions are important for the oxidation of organic wastes and off-gases, and in the positive compartment of redox flow batteries (Arenas, Léon, & Walsh, 2016).

Surface Modification : It is used for the chemical passivation of Aluminum alloys and metal matrix composites, providing corrosion resistance (Mansfeld, Lin, Kim, & Shih, 1989).

Catalysis in Organic Synthesis : Cerous chloride heptahydrate catalyzes various reactions in organic synthesis, such as the synthesis of 1-Oxo-hexahydroxanthene derivatives (Sabitha, Arundhathi, Sudhakar, Sastry, & Yadav, 2008).

Synergistic Inhibition of Corrosion : Cerium(III) chloride heptahydrate and sodium gluconate together inhibit corrosion of carbon steel in seawater (Ivušić, Lahodny-Šarc, Ćurković, & Alar, 2015).

Safety and Hazards

Cerous Chloride Heptahydrate can cause severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

Cerous Chloride Heptahydrate has been widely used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor . It has received significant attention due to its biocompatibility, good conductivity, and the ability to transfer oxygen .

Mechanism of Action

Target of Action

Cerous chloride heptahydrate, also known as Cerium(III) chloride heptahydrate, is a compound of cerium and chlorine It’s known to be used as a cerium source in various applications such as nanometal oxide synthesis and catalysis .

Mode of Action

It’s known to be a mild lewis acid . It participates in the allylation of aldehydes . Cerium(III) chloride heptahydrate in combination with sodium iodide supported on silica gel efficiently promotes Michael-type addition .

Biochemical Pathways

Its role in the synthesis of nanometal oxides suggests that it may influence pathways related to material synthesis and catalysis .

Pharmacokinetics

It’s known to be highly soluble in water, and when anhydrous, it is soluble in ethanol and acetone . This suggests that it could have good bioavailability, but further studies are needed to confirm this.

Result of Action

It’s known to be used as a precursor to prepare cerium oxide nanoparticles for biomedical applications and photocatalytic degradation . It can also be used as a solution to fabricate thin films of CeO2 on glass substrates by the spray pyrolysis process .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. It is a white hygroscopic salt; it rapidly absorbs water on exposure to moist air to form a hydrate . Therefore, the presence of moisture in the environment can affect its stability. Furthermore, its solubility in different solvents suggests that the solvent environment can also influence its action and efficacy .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Cerous chloride heptahydrate can be achieved by reacting Cerium oxide with Hydrochloric acid followed by crystallization.", "Starting Materials": [ "Cerium oxide (CeO2)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Dissolve Cerium oxide in Hydrochloric acid to form Cerous chloride solution", "Filter the solution to remove any impurities", "Add water to the Cerous chloride solution to initiate crystallization", "Allow the solution to cool and crystals of Cerous chloride heptahydrate will form", "Collect the crystals by filtration and wash with cold water", "Dry the crystals at room temperature" ] } | |

CAS RN |

18618-55-8 |

Molecular Formula |

CeCl3H2O |

Molecular Weight |

264.49 g/mol |

IUPAC Name |

cerium(3+);trichloride;hydrate |

InChI |

InChI=1S/Ce.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 |

InChI Key |

SMKFCFKIYPLYNY-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Ce+3] |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Ce+3] |

Other CAS RN |

18618-55-8 |

Pictograms |

Irritant |

synonyms |

CeCl3 cerium trichloride cerium(III) chloride cerous chloride cerous chloride heptahydrate cerous chloride hexahydrate cerous chloride octahydrate cerous chloride, 141Ce-labeled cerous chloride, 144Ce-labeled |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

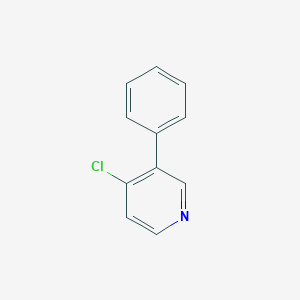

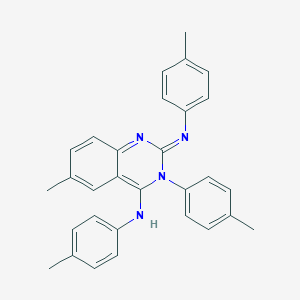

Q1: What is the role of cerous chloride heptahydrate in the synthesis of quinolone medicaments?

A1: this compound acts as a catalyst in the synthesis of quinolone medicaments, specifically in the piperazidine reduction of quinolone carboxylate nuclear parent with piperazidine derivatives []. This reaction is crucial for introducing the piperazine ring, a key structural feature for the antibacterial activity of quinolones.

Q2: What are the advantages of using this compound in this synthesis method compared to conventional methods?

A2: The research paper highlights several advantages of using this compound as a catalyst in this specific synthesis method []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.